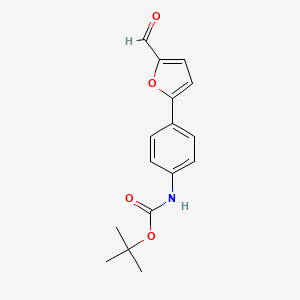

tert-Butyl (4-(5-formylfuran-2-yl)phenyl)carbamate

Description

Properties

Molecular Formula |

C16H17NO4 |

|---|---|

Molecular Weight |

287.31 g/mol |

IUPAC Name |

tert-butyl N-[4-(5-formylfuran-2-yl)phenyl]carbamate |

InChI |

InChI=1S/C16H17NO4/c1-16(2,3)21-15(19)17-12-6-4-11(5-7-12)14-9-8-13(10-18)20-14/h4-10H,1-3H3,(H,17,19) |

InChI Key |

RURWXDZCNZQUPF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=C(O2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-(5-formylfuran-2-yl)phenyl)carbamate typically involves multiple steps. One common method includes the reaction of 4-(5-formylfuran-2-yl)phenylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-(5-formylfuran-2-yl)phenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The phenyl and furan rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution

Major Products

Oxidation: The major product would be tert-Butyl (4-(5-carboxyfuran-2-yl)phenyl)carbamate.

Reduction: The major product would be tert-Butyl (4-(5-hydroxymethylfuran-2-yl)phenyl)carbamate.

Substitution: Depending on the substituent, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

Applications in Organic Synthesis

- Synthetic Intermediates : tert-Butyl (4-(5-formylfuran-2-yl)phenyl)carbamate serves as an intermediate in various organic synthesis reactions. Its ability to undergo nucleophilic substitutions makes it a valuable building block for synthesizing more complex molecules.

- Reactivity Studies : The compound's unique structure enables it to participate in diverse chemical reactions, including condensation and coupling reactions, which are essential for developing new synthetic methodologies.

Medicinal Chemistry Applications

- Neuroprotective Potential : Research indicates that this compound may interact with biological targets related to neurotransmission and inflammation. These interactions could have therapeutic implications for neurodegenerative diseases such as Alzheimer’s disease, where modulation of cellular signaling pathways is crucial.

- Anti-inflammatory Activity : Compounds structurally similar to this compound have shown promising anti-inflammatory effects in vivo. For instance, derivatives of phenylcarbamates have been synthesized and evaluated for their anti-inflammatory activity, revealing significant inhibition percentages compared to standard drugs .

Mechanism of Action

The mechanism of action of tert-Butyl (4-(5-formylfuran-2-yl)phenyl)carbamate depends on its specific application. In biological systems, the formyl group can react with amines to form Schiff bases, which can then undergo further reactions. This reactivity makes it useful in studying enzyme mechanisms and protein-ligand interactions. The phenyl and furan rings can also interact with various biological targets, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Structural Similarity and Substituent Effects

Key structural analogs of tert-Butyl (4-(5-formylfuran-2-yl)phenyl)carbamate include:

Analysis:

- Substituent Reactivity: The formyl group in the target compound contrasts with electron-withdrawing (e.g., bromo) or electron-donating (e.g., methoxy, amino) groups in analogs. The formyl group enables nucleophilic additions (e.g., hydrazine coupling), whereas bromo substituents facilitate cross-coupling reactions .

- Stability: The tert-butyl carbamate group in all analogs enhances hydrolytic stability compared to unprotected amines. However, the presence of a fluoropyrimidine moiety (as in CAS 1799420-92-0) may introduce sensitivity to nucleophilic attack .

Physicochemical Properties

- Melting Points: The target compound’s melting point is unreported, but analogs with rigid heterocycles (e.g., fluoropyrimidine-furan hybrids) exhibit higher melting points (~160–166°C) due to crystalline packing .

- Solubility: The formyl group may reduce solubility in apolar solvents compared to methoxy or amino-substituted analogs, which exhibit greater polarity .

Biological Activity

Introduction

tert-Butyl (4-(5-formylfuran-2-yl)phenyl)carbamate is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features, including a furan moiety and a carbamate group. This compound has potential therapeutic applications, particularly in neurodegenerative diseases and inflammation-related conditions. This article aims to explore the biological activities of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C15H17N1O3, with a molecular weight of approximately 299.31 g/mol. Its structure includes a tert-butyl group, a phenyl ring, and a furan derivative, specifically 5-formylfuran. The unique combination of these functional groups contributes to its biological reactivity and potential therapeutic effects.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Studies suggest that it may influence:

- Neurotransmission : Interaction with enzymes involved in neurotransmitter regulation could provide neuroprotective effects.

- Inflammation : Potential modulation of inflammatory pathways may offer therapeutic benefits against inflammatory diseases.

Research Findings

-

Neuroprotective Effects :

- In vitro studies indicated that compounds structurally similar to this compound exhibit protective effects against amyloid-beta (Aβ) toxicity in astrocytes, reducing levels of pro-inflammatory cytokines such as TNF-α .

- The compound's ability to inhibit β-secretase and acetylcholinesterase suggests potential use in Alzheimer's disease treatment .

- Anti-inflammatory Activity :

Study on Neuroprotective Effects

A study evaluated the protective effects of a related compound on astrocytes exposed to Aβ 1-42. Results showed that the compound improved cell viability from 43.78% (Aβ treated) to 62.98% when co-treated with the compound, indicating its neuroprotective potential against Aβ-induced cytotoxicity .

Anti-inflammatory Assessment

In another investigation, several derivatives of carbamates were synthesized and tested for their anti-inflammatory activity using the carrageenan model. The results indicated promising anti-inflammatory effects comparable to standard treatments like indomethacin .

Comparison of Biological Activities

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| This compound | Neurotransmitter modulation | Neuroprotective against Aβ toxicity |

| Related Carbamate Derivative | Anti-inflammatory | Inhibition of paw edema |

| M4 Compound | β-secretase and acetylcholinesterase inhibition | Reduction in Aβ aggregation |

Synthesis Pathway

The synthesis of this compound involves multi-step reactions allowing for high purity and yield. The process typically includes:

- Formation of the carbamate from the corresponding amine.

- Introduction of the furan moiety through selective reactions.

- Final purification steps to isolate the target compound.

Q & A

Q. What coupling reagents and conditions are optimal for synthesizing tert-butyl (4-(5-formylfuran-2-yl)phenyl)carbamate?

The synthesis often employs carbodiimide-based coupling agents. For example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIEA (N,N-Diisopropylethylamine) in dry DMF under argon is effective for forming carbamate bonds. Reaction conditions (e.g., stoichiometry, temperature, and solvent purity) significantly impact yield. A 1:1.2 molar ratio of acid to HATU and 2.0 equivalents of DIEA at room temperature for 4 hours achieved a 31% yield in a related carbamate synthesis .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

Key techniques include:

- 1H/13C NMR : Analyze chemical shifts for the tert-butyl group (~1.3 ppm for CH3 in 1H NMR), formyl proton (~9.8 ppm), and aromatic protons (6.5–8.0 ppm).

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ peak).

- HPLC : Assess purity (>95% is typical for research-grade material). Crystallography (X-ray) using programs like SHELXL can resolve ambiguities in stereochemistry .

Q. What handling precautions are necessary due to its reactive functional groups?

The formyl group and carbamate moiety are sensitive to moisture and nucleophiles. Store under inert gas (N2/Ar) at –20°C. Use gloves, lab coats, and fume hoods to mitigate skin/eye irritation risks (GHS Category 2A for eye damage) .

Advanced Research Questions

Q. How can low yields in coupling reactions be systematically addressed?

Low yields may stem from incomplete activation of the carboxylic acid or side reactions. Strategies include:

Q. What SHELX-based approaches resolve crystallographic data contradictions (e.g., twinning or high mosaicity)?

For twinned crystals, SHELXL’s TWIN and BASF commands refine twin laws and scale factors. High-resolution data (>1.0 Å) benefit from SHELXL-2018 ’s anisotropic displacement parameters and restraints for disordered moieties (e.g., tert-butyl groups). Validate refinement with R-factor convergence (<5% Δ) and Q-peak analysis .

Q. How can reaction work-up protocols improve purity without compromising yield?

- Liquid-Liquid Extraction : Use ethyl acetate/water (5×) to remove polar impurities.

- Drying Agents : Anhydrous MgSO4 minimizes residual water.

- Crystallization : Recrystallize from ethanol/water mixtures to enhance purity >98%. Monitor by TLC (Rf ~0.11 in 10% MeOH/CH2Cl2) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and theoretical NMR data?

For conflicting shifts:

- Re-examine sample purity via HPLC.

- Compare with DFT-calculated shifts (Gaussian or ORCA) for the proposed structure.

- Check solvent effects (e.g., DMSO vs. CDCl3). Structural analogs (e.g., tert-butyl phenylcarbamates) provide benchmark data for expected ranges .

Methodological Tables

Q. Table 1: Key Spectral Benchmarks for Structural Validation

Q. Table 2: SHELX Refinement Parameters for Twinned Crystals

| Parameter | Value/Command | Purpose |

|---|---|---|

| TWIN | 0.1 0 0 -0.1 0 0 | Define twin law matrix |

| BASF | 0.25 | Scale factor for twin domain |

| R1 (I > 2σ(I)) | <0.05 | Convergence criterion |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.